Reactive Black 5

描述

Reactive Black 5 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its high color fastness and ability to form strong covalent bonds with fibers, making it a popular choice for industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Reactive Black 5 is synthesized through a series of chemical reactions involving aromatic amines and sulfonated aromatic compounds. The synthesis typically involves the diazotization of an aromatic amine, followed by coupling with a sulfonated aromatic compound to form the azo dye. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration and drying processes .

化学反应分析

Types of Reactions

Reactive Black 5 undergoes various chemical reactions, including:

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone, and persulfate are commonly used oxidizing agents

Reduction: Sodium dithionite and other reducing agents are used to cleave the azo bond.

Substitution: Nucleophiles such as hydroxide ions can substitute at the sulfonate groups under basic conditions.

Major Products Formed

Oxidation: Smaller aromatic compounds and organic acids.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

Biodegradation of Reactive Black 5

Microbial Degradation:

Numerous studies have highlighted the potential of microbial strains to degrade this compound effectively. For instance, a strain of Pseudomonas entomophila isolated from textile industry soil demonstrated a degradation efficiency of 93% after 120 hours under optimal conditions (pH 5-9 and temperature 37 °C) . The degradation pathway was elucidated through gas chromatography-mass spectrometry analysis, revealing non-toxic metabolites such as naphthalene-1,2-diamine.

Halotolerant Yeasts:

Another significant finding involved the halotolerant yeast strain S. halophilus SSA1575, which showed high decolorization capabilities even at high concentrations of RB5 (up to 1,500 mg/L). The strain effectively detoxified RB5 into non-toxic products, demonstrating the potential for bioremediation in saline environments .

Bacterial Strains:

Bacillus albus DD1 was isolated from textile effluent and exhibited a decolorization rate of 71.5% after 120 hours. The study indicated that the decolorization was linked to bacterial growth and metabolism, further supporting the use of bacteria in wastewater treatment .

Photocatalytic Degradation

Photocatalytic processes have been explored as an effective means to degrade this compound. A study utilizing SnO2 microrods showed that RB5 could be degraded under daylight conditions when combined with hydrogen peroxide as a catalyst. The optimal conditions resulted in significant conversion rates of RB5 into less harmful substances . This method presents an innovative approach for treating dye-laden wastewater.

Electrocoagulation Process

The electrocoagulation technique has also been investigated for the removal of this compound from synthetic textile effluents. Optimal parameters were found at a pH of 5.5 and current density of 47.5 mA/cm², achieving a removal efficiency of approximately 96.33% . This method is particularly promising due to its eco-friendly nature and efficiency in treating industrial effluents.

Adsorption Techniques

Metal-Organic Frameworks:

Recent studies have focused on the use of metal-organic frameworks (MOFs) for the adsorption and decolorization of RB5. A composite made from UiO-66 and Gloeophyllum trabeum fungus achieved an adsorption efficiency of 80.12% after seven days . The adsorption kinetics followed a pseudo-second-order model, indicating strong interactions between the dye and the adsorbent.

Flocculation Processes:

Flocculation has also been employed to reduce dye concentration in wastewater containing this compound. The use of bioflocculants has shown promise in enhancing color removal through settling processes, further emphasizing the versatility of treatment methods available for RB5 .

Summary Table

作用机制

Reactive Black 5 exerts its effects primarily through the formation of covalent bonds with substrates. The dye’s functional groups, such as the sulfonate and azo groups, interact with the functional groups of the substrate, forming strong covalent bonds. This mechanism is particularly important in textile dyeing, where the dye forms stable bonds with cellulose fibers .

相似化合物的比较

Similar Compounds

Reactive Blue 19: Another azo dye used in textile dyeing, known for its bright blue color and high color fastness.

Reactive Red 120: A red azo dye with similar applications in the textile industry.

Reactive Yellow 145: A yellow azo dye used for dyeing cotton and other fibers.

Uniqueness of Reactive Black 5

This compound is unique due to its high color fastness, strong covalent bonding with fibers, and widespread use in the textile industry. Its chemical structure allows for versatile applications in various fields, making it a valuable compound for both industrial and research purposes .

生物活性

Reactive Black 5 (RB5) is a widely used azo dye in the textile industry, known for its vibrant color and stability. However, its persistence in the environment poses significant ecological and health risks. This article explores the biological activity of this compound, focusing on its biodegradation, decolorization mechanisms, and the impact on microbial communities. We will present data from various studies, including case studies and research findings, to provide a comprehensive understanding of RB5's biological interactions.

Toxicity and Environmental Impact

This compound is classified as a toxic compound that can adversely affect aquatic ecosystems. Its presence in wastewater can lead to reduced light penetration and hinder photosynthesis in aquatic plants, ultimately disrupting food chains. Additionally, RB5 has been linked to genotoxicity and carcinogenic effects in various organisms, raising concerns about its impact on human health and the environment .

Microbial Decolorization

Microbial decolorization is a promising approach for removing RB5 from wastewater. Several studies have identified various microorganisms capable of degrading this dye:

- Bacillus albus DD1 : This bacterium demonstrated a decolorization efficiency of 71.5% for RB5 at a concentration of 50 mg/L after 120 hours of incubation. The study indicated a positive correlation between dye decolorization and bacterial growth .

- Funalia trogii : This fungus was also effective in degrading RB5, showcasing the potential of fungi in bioremediation processes .

- Serratia marcescens SSA1575 : This strain exhibited significant decolorization capabilities even at high concentrations (up to 1,500 mg/L) and was able to detoxify RB5 into non-toxic products .

Mechanisms of Biodegradation

The biodegradation of this compound involves several enzymatic pathways:

- Enzymatic Action : Key enzymes such as laccases and peroxidases play crucial roles in breaking down the azo bonds () present in RB5. For instance, Trichosporon akiyoshidainum HP-2023 utilized phenol oxidase for degradation, leading to the formation of phenolic compounds as metabolic byproducts .

- Microbial Metabolism : The metabolic pathways vary among different microorganisms. For example, Aeromonas hydrophila produces oxalic acid as an end product via azo bond cleavage .

Study 1: Decolorization by Bacillus albus DD1

In a controlled experiment, Bacillus albus DD1 was isolated from textile effluent and tested for its ability to decolorize RB5. The results indicated:

| Parameter | Value |

|---|---|

| Initial Dye Concentration | 50 mg/L |

| Decolorization Efficiency | 71.5% after 120 hours |

| Cell Biomass | 1.3 g/L |

| Cell Count | 2.4 log number of cells |

This study highlighted the correlation between bacterial growth and dye degradation efficiency .

Study 2: Biodegradation by Serratia marcescens SSA1575

Another study focused on Serratia marcescens SSA1575, which showed remarkable decolorization capabilities at varying salt concentrations:

| Salt Concentration (g/L) | Decolorization Efficiency (%) |

|---|---|

| 0 | 95 |

| 40 | 90 |

| 80 | 85 |

The strain effectively detoxified RB5 into non-toxic metabolites within a short period .

属性

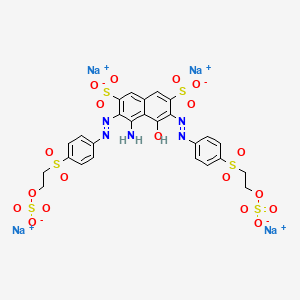

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O19S6.4Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;;;;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIYIRIMGZMCPC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5Na4O19S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027787 | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

991.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17095-24-8, 12225-25-1 | |

| Record name | Remazol Black B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017095248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. reactive black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLACK 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0HDY58362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。